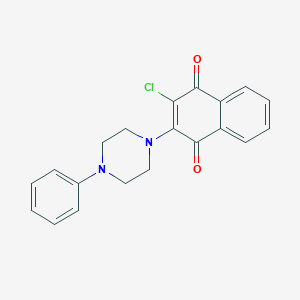

2-Chloro-3-(4-phenyl-1-piperazinyl)naphthoquinone

Beschreibung

The exact mass of the compound 2-Chloro-3-(4-phenyl-1-piperazinyl)naphthoquinone is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Chloro-3-(4-phenyl-1-piperazinyl)naphthoquinone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-3-(4-phenyl-1-piperazinyl)naphthoquinone including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

2-chloro-3-(4-phenylpiperazin-1-yl)naphthalene-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17ClN2O2/c21-17-18(20(25)16-9-5-4-8-15(16)19(17)24)23-12-10-22(11-13-23)14-6-2-1-3-7-14/h1-9H,10-13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVCXACYNOIORRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=C2)C3=C(C(=O)C4=CC=CC=C4C3=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135127-46-7 | |

| Record name | 2-CHLORO-3-(4-PHENYL-1-PIPERAZINYL)NAPHTHOQUINONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Therapeutic Potential of Amino-Naphthoquinones for Leukemia Treatment

The following technical guide details the therapeutic potential, mechanism of action, and experimental validation of amino-naphthoquinones in the context of leukemia treatment.

Technical Whitepaper | Drug Discovery & Chemical Biology Series

Executive Summary

The clinical management of Acute Myeloid Leukemia (AML) and Chronic Myeloid Leukemia (CML) is increasingly challenged by chemoresistance and off-target toxicity. Amino-naphthoquinones (ANQs) represent a privileged scaffold in medicinal chemistry, evolving beyond simple alkylating agents to become sophisticated "redox traps." This guide analyzes how ANQs exploit the overexpression of NAD(P)H:quinone oxidoreductase 1 (NQO1) in leukemic blasts to trigger a futile redox cycle, selectively inducing catastrophic oxidative stress in cancer cells while sparing healthy marrow. We present the chemical logic, multi-modal mechanisms, and validated experimental protocols necessary for developing ANQs as next-generation antileukemic agents.

The Chemical Logic: From Scaffold to Warhead

The 1,4-naphthoquinone core is historically known for two properties: electrophilicity (Michael acceptor capability) and redox cycling. However, unsubstituted naphthoquinones are often too toxic and non-selective. The introduction of an amino group at the C2 or C3 position fundamentally alters the pharmacophore:

-

Electronic Modulation: The amino group acts as an electron-donating group (EDG), pushing electron density into the quinone ring. This lowers the reduction potential, making the molecule less likely to undergo indiscriminate reduction by ubiquitous reductases, thereby reducing systemic toxicity.

-

Solubility & Bioavailability: The amino moiety enhances aqueous solubility and allows for the formation of salts, addressing a major limitation of lipophilic quinones like vitamin K analogs.

-

The "Push-Pull" Effect: Intramolecular hydrogen bonding between the amino hydrogen and the adjacent carbonyl oxygen stabilizes the structure but facilitates specific enzymatic reduction by NQO1.

Structure-Activity Relationship (SAR) Matrix

| Structural Feature | Chemical Effect | Biological Consequence |

| C2-Amino Substitution | Increases electron density; H-bond donor. | Enhances NQO1 substrate specificity; modulates redox potential. |

| C3-Halogenation (Cl/Br) | Increases lipophilicity; electron-withdrawing. | Enhances cellular uptake; prevents metabolic deactivation. |

| Dimeric Scaffolds | Increases steric bulk; bivalent interaction. | High affinity for NQO1 active site; potent ROS generation. |

| C5/C8-Hydroxyls | Intramolecular H-bonding. | Stabilizes semiquinone radical; enhances redox cycling. |

Mechanism of Action: The NQO1 "Trojan Horse"

The primary efficacy of ANQs in leukemia stems from their ability to turn a cancer cell's defense mechanism against itself.

Primary MOA: NQO1-Mediated Futile Redox Cycling

Leukemic blasts, particularly in AML, frequently overexpress NQO1 to manage high basal oxidative stress. NQO1 typically performs a two-electron reduction of quinones to stable hydroquinones (detoxification).[1][2][3]

-

The Trap: ANQs are excellent substrates for NQO1. However, the resulting amino-hydroquinone is often unstable in the presence of molecular oxygen.

-

The Cycle: The hydroquinone spontaneously auto-oxidizes back to the quinone, transferring electrons to

to form superoxide anion ( -

The Result: The drug is regenerated (catalytic) and the cell is flooded with ROS, leading to DNA double-strand breaks and mitochondrial collapse.

Secondary MOA: Mitochondrial Uncoupling & Signaling

-

Mitochondrial Complex Inhibition: ANQs can bypass NQO1 and directly inhibit Complex I/II of the Electron Transport Chain (ETC), causing ATP depletion.

-

Signaling Modulation:

-

STAT3 Inhibition: ANQs inhibit the dimerization of STAT3, a key driver of leukemic cell survival.

-

Autophagy Induction: Specific derivatives (e.g., 2-amino-1,4-naphthoquinone analogs) trigger autophagy via EGFR/MAPK signaling, which can be cytotoxic or cytostatic depending on the context.

-

Visualization of Signaling Pathways[4]

Caption: The "Futile Redox Cycle" mechanism where Amino-Naphthoquinones exploit NQO1 to generate catalytic levels of ROS, leading to apoptosis.[2]

Preclinical Efficacy Data Summary

The following table synthesizes cytotoxicity data from key literature sources regarding amino-naphthoquinone derivatives against leukemic cell lines.

| Compound Class | Cell Line (Type) | IC50 (µM) | Mechanism Note | Source |

| BaltBiQ (Dimeric) | MOLM-14 (AML) | 0.045 | NQO1-dependent ROS; FLT3 inhibition | Kirpotina et al. |

| TW-92 (Chloro-amino) | U937 (AML) | 1.8 | Glutathione depletion; H2O2 accumulation | Glorieux et al. |

| Plumbagin Derivs. | HL-60 (APL) | 0.6 - 1.4 | STAT3 inhibition; Topo II inhibition | Niu et al. |

| 2-Amino-1,4-NQ | A549/K562 (CML) | 6.15 | Autophagy induction; EGFR modulation | Wang et al. |

Validated Experimental Protocols

To ensure scientific integrity, the following protocols include specific controls to validate the NQO1-mediated mechanism.

Protocol A: NQO1-Dependent Cytotoxicity Validation

Objective: To confirm that cell death is driven by NQO1 bioactivation rather than non-specific toxicity.

-

Cell Seeding: Seed HL-60 or MOLM-14 cells at

cells/mL in 96-well plates. -

Inhibitor Pre-treatment (Crucial Step):

-

Experimental Group: Pre-treat cells with Dicoumarol (50 µM), a specific NQO1 inhibitor, for 1 hour.

-

Control Group: Vehicle (DMSO) only.

-

-

Drug Treatment: Add the Amino-Naphthoquinone candidate at graded concentrations (0.01 – 10 µM).

-

Incubation: Incubate for 24–48 hours at 37°C, 5% CO2.

-

Readout: Assess viability using MTT or CellTiter-Glo.

-

Validation Criteria: If the mechanism is NQO1-dependent, Dicoumarol must significantly increase the IC50 (rescue the cells). If IC50 remains unchanged, the mechanism is off-target.

Protocol B: ROS Detection & Rescue Assay

Objective: To quantify ROS generation and confirm it as the cause of apoptosis.

-

Probe Loading: Incubate

leukemic cells with 10 µM DCFH-DA (2',7'-dichlorofluorescin diacetate) for 30 min in serum-free media. -

Wash: Wash 2x with PBS to remove extracellular probe.

-

Treatment:

-

Group A: ANQ candidate (IC50 concentration).

-

Group B: ANQ + N-Acetyl Cysteine (NAC) (5 mM, pre-treated 1h).

-

Group C: Vehicle Control.

-

-

Time-Course: Measure fluorescence (Ex/Em: 485/535 nm) via flow cytometry at 1h, 3h, and 6h.

-

Validation Criteria: Group A should show a right-shift in fluorescence (ROS spike). Group B should show fluorescence levels comparable to Group C (ROS scavenging rescues phenotype).

Protocol C: Experimental Workflow Diagram

Caption: Logical workflow for the development and validation of amino-naphthoquinone candidates.

Challenges & Future Directions

While promising, ANQs face translational hurdles:

-

Pharmacokinetics (PK): Many quinones have short half-lives due to rapid glucuronidation. Solution: Formulation in liposomes or nanoparticles, or structural modification with bulky amino-alcohol chains to sterically hinder metabolism.

-

Off-Target Redox: Potential cardiotoxicity (similar to Doxorubicin). Solution: Strict screening against cardiomyocytes (H9c2 cells) early in the funnel.

-

Resistance: Downregulation of NQO1 gene expression (polymorphisms). Solution: Combination therapy with hypomethylating agents (e.g., Azacitidine) to restore NQO1 expression.

References

-

Kirpotina, L. N., et al. (2021). "Pre-Clinical Activity of Amino-Alcohol Dimeric Naphthoquinones as Potential Therapeutics for Acute Myeloid Leukemia." Anticancer Agents in Medicinal Chemistry. Link

-

Glorieux, C., & Calderon, P. B. (2019). "Analysis of the Mechanisms of Action of Naphthoquinone-Based Anti-Acute Myeloid Leukemia Chemotherapeutics." Cells. Link

-

Wang, J., et al. (2023). "Novel 2-Amino-1,4-Naphthoquinone Derivatives Induce A549 Cell Death through Autophagy." Molecules. Link

-

Prachayasittikul, V., et al. (2014). "Synthesis, anticancer activity and QSAR study of 1,4-naphthoquinone derivatives." European Journal of Medicinal Chemistry. Link

-

Medina-Franco, J. L., et al. (2005). "Synthesis and Pharmacophore Modeling of Naphthoquinone Derivatives with Cytotoxic Activity in Human Promyelocytic Leukemia HL-60 Cell Line." Journal of Medicinal Chemistry. Link

-

Bey, E. A., et al. (2016). "A direct interaction between NQO1 and a chemotherapeutic dimeric naphthoquinone."[2] BMC Structural Biology. Link

Sources

molecular weight and lipophilicity of 2-Chloro-3-(4-phenyl-1-piperazinyl)naphthoquinone

Technical Whitepaper: Physicochemical Profiling of 2-Chloro-3-(4-phenyl-1-piperazinyl)-1,4-naphthoquinone

Executive Summary

The compound 2-Chloro-3-(4-phenyl-1-piperazinyl)-1,4-naphthoquinone (C₂₀H₁₇ClN₂O₂) represents a critical scaffold in the development of redox-active therapeutics. Belonging to the class of amino-substituted naphthoquinones, this molecule integrates a lipophilic quinone core with a piperazine linker, a structural motif frequently associated with enhanced bioavailability and target selectivity in oncology and infectious disease research.

This technical guide provides a rigorous analysis of the compound's two most defining physicochemical parameters: Molecular Weight (MW) and Lipophilicity (LogP) . These properties dictate the compound's Pharmacokinetic (PK) profile, specifically its membrane permeability, solubility, and metabolic stability. We further detail the experimental protocols required to validate these values, ensuring reproducibility and data integrity in preclinical workflows.

Chemical Identity & Molecular Weight Analysis

Precise molecular weight determination is the first step in validating compound identity and calculating molarity for biological assays.

Theoretical Calculation

The molecular formula C₂₀H₁₇ClN₂O₂ yields the following mass breakdown:

| Element | Count | Atomic Mass (Da) | Total Mass (Da) | Contribution (%) |

| Carbon (C) | 20 | 12.011 | 240.22 | 68.09% |

| Hydrogen (H) | 17 | 1.008 | 17.14 | 4.86% |

| Chlorine (Cl) | 1 | 35.45 | 35.45 | 10.05% |

| Nitrogen (N) | 2 | 14.007 | 28.01 | 7.94% |

| Oxygen (O) | 2 | 15.999 | 32.00 | 9.07% |

| Total MW | 352.82 g/mol | 100.00% |

Note: The monoisotopic mass (using ³⁵Cl) is 352.0979 Da, critical for high-resolution mass spectrometry (HRMS).

Experimental Validation Protocol: HRMS

To confirm synthesis success and purity, we employ Electrospray Ionization (ESI) coupled with Time-of-Flight (TOF) mass spectrometry.

Protocol:

-

Sample Prep: Dissolve 0.1 mg of the compound in 1 mL Acetonitrile (ACN) with 0.1% Formic Acid.

-

Injection: Direct infusion or LC-MS injection (C18 column, Gradient: 5-95% ACN in water).

-

Ionization: Positive Mode (ESI+). Expect the protonated adduct

. -

Target m/z: 353.1052 (Calculated for

). -

Isotopic Pattern: Verify the characteristic 3:1 ratio of ³⁵Cl to ³⁷Cl isotopes to confirm the presence of the chlorine atom.

Lipophilicity (LogP) Assessment

Lipophilicity, quantified as the partition coefficient (LogP), is the primary predictor of a drug's ability to cross cell membranes (passive diffusion).

Predicted vs. Target Values

Naphthoquinones are inherently lipophilic. The addition of the phenyl-piperazine moiety modulates this property, balancing solubility with permeability.

-

Predicted LogP (cLogP): ~3.2 (Estimated via XLogP3 methods).

-

Implication: A LogP of 3.2 falls within the ideal "Lipinski Rule of 5" range (LogP < 5), suggesting good oral bioavailability and blood-brain barrier (BBB) penetration potential.

Experimental Protocol: Shake-Flask Method (OECD 107)

While computational models are useful, experimental validation is mandatory for IND-enabling studies.

Workflow:

-

Phase Preparation: Saturate 1-Octanol with water and Water (phosphate buffer, pH 7.4) with 1-octanol for 24 hours.

-

Equilibration: Dissolve the compound in the octanol phase (Stock: 1 mM).

-

Partitioning: Mix octanol stock with the aqueous phase in specific ratios (1:1, 1:2, 2:1) in a separation funnel. Shake for 30 minutes; centrifuge to separate phases.

-

Quantification: Analyze both phases using UV-Vis spectroscopy (

nm) or HPLC. -

Calculation:

Synthesis & Structural Logic

The synthesis of this compound exploits the high reactivity of the C-3 position in 2,3-dichloro-1,4-naphthoquinone towards nucleophiles.

Synthetic Pathway Visualization

Figure 1: Nucleophilic substitution pathway for the synthesis of the target amino-naphthoquinone.

Key Synthetic Note: The reaction is regioselective but requires a base (Triethylamine or K₂CO₃) to scavenge the HCl byproduct, driving the equilibrium forward.

Biological Implications & Mechanism

The physicochemical profile directly informs the biological activity. The lipophilic nature (LogP ~3.2) allows the compound to penetrate the lipid bilayer, where the naphthoquinone core can exert its cytotoxic effects.

Mechanism of Action (Redox Cycling)

The core mechanism involves the quinone moiety accepting electrons to form a semiquinone radical, which then transfers electrons to molecular oxygen.

Pathway Logic:

-

Cell Entry: Passive diffusion (facilitated by LogP ~3.2).

-

Bioactivation: Reduction by cellular reductases (e.g., cytochrome P450 reductase).

-

ROS Generation: The semiquinone reacts with

to generate Superoxide ( -

Cytotoxicity: ROS causes DNA damage, lipid peroxidation, and apoptosis.

Biological Activity Workflow

Figure 2: Pharmacodynamic mechanism illustrating the link between lipophilicity and cytotoxic redox cycling.

References

-

Synthesis of Amino-Naphthoquinones

-

Biological Activity of Piperazine-Quinones

-

Physicochemical Properties (PubChem)

- National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 583568, 2-Chloro-3-(4-phenyl-1-piperazinyl)naphthoquinone.

-

Lipophilicity Protocols

- OECD Guidelines for the Testing of Chemicals, Section 1: Physical-Chemical Properties, Test No.

Sources

Harnessing the Phenylpiperazine Moiety to Modulate the Bioactivity of Naphthoquinone Scaffolds: A Technical Guide for Drug Discovery

Executive Summary: The fusion of naphthoquinone and phenylpiperazine scaffolds represents a compelling strategy in modern medicinal chemistry. Naphthoquinones, renowned for their redox activity and broad biological profile, serve as a potent pharmacophore.[1][2] The phenylpiperazine moiety, a common feature in numerous approved drugs, offers a versatile handle to fine-tune physicochemical properties and biological target interactions.[3][4] This guide provides a comprehensive analysis of how substitutions on the phenylpiperazine ring systematically modulate the bioactivity of the parent naphthoquinone core. We will delve into the synthetic methodologies, explore the nuanced structure-activity relationships (SAR) governing anticancer and antiparasitic activities, and elucidate the underlying mechanisms of action. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful hybrid scaffold for therapeutic innovation.

Introduction: The Convergence of Two Privileged Scaffolds

The Naphthoquinone Core: A Redox-Active Pharmacophore

1,4-naphthoquinones are a class of organic compounds derived from naphthalene. Found extensively in nature, particularly in plants and microorganisms, they are known for a wide spectrum of biological activities, including anticancer, antifungal, antibacterial, and antiparasitic effects.[5][6] The bioactivity of naphthoquinones is intrinsically linked to their ability to undergo redox cycling.[7][8] In a cellular environment, they can be reduced to semiquinone radicals, which then react with molecular oxygen to generate reactive oxygen species (ROS), such as superoxide anions and hydrogen peroxide.[1][9] This induction of oxidative stress can disrupt cellular homeostasis and trigger programmed cell death, making them valuable templates for anticancer drug design.[9][10]

The Phenylpiperazine Moiety: A Versatile Tool in Medicinal Chemistry

The phenylpiperazine unit is a "privileged" structure in drug discovery, appearing in drugs across various therapeutic areas.[4][11] Its six-membered heterocyclic ring with two nitrogen atoms provides a combination of rigidity and conformational flexibility.[12] The nitrogen atoms can act as hydrogen bond acceptors or be protonated at physiological pH, enhancing aqueous solubility and interaction with biological targets.[12] Furthermore, the appended phenyl ring serves as an ideal site for chemical modification, allowing for the systematic modulation of a molecule's electronic, steric, and lipophilic properties to optimize efficacy and selectivity.[12]

Rationale for Hybridization: Synergistic Potential

Combining the 1,4-naphthoquinone core with a substituted phenylpiperazine moiety creates a hybrid molecule with potentially synergistic effects. The naphthoquinone acts as the primary cytotoxic or antimicrobial engine through mechanisms like ROS generation, while the substituted phenylpiperazine tail can modulate:

-

Potency: By influencing the electronic environment of the quinone system.

-

Selectivity: By establishing specific interactions with target enzymes or receptors.

-

Pharmacokinetics: By altering properties like solubility, lipophilicity, and metabolic stability.

This guide will explore the tangible effects of these modifications.

The Synthetic Gateway: Amination of Naphthoquinones

Overview of Key Synthetic Routes

The most common and efficient method for coupling phenylpiperazines to a naphthoquinone core is through a nucleophilic substitution reaction. Typically, a halo-substituted naphthoquinone, such as 2,3-dichloro-1,4-naphthoquinone, serves as the electrophile. The secondary amine of the substituted phenylpiperazine acts as the nucleophile, displacing a halogen atom to form a new carbon-nitrogen bond.

Detailed Experimental Protocol: Synthesis of a Model Derivative

This protocol describes the synthesis of 2-chloro-3-(4-phenylpiperazin-1-yl)naphthalene-1,4-dione, a common intermediate.

Materials:

-

2,3-dichloro-1,4-naphthoquinone

-

1-phenylpiperazine

-

Dichloromethane (DCM)

-

Triethylamine (TEA)

-

Silica gel for column chromatography

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask, dissolve 2,3-dichloro-1,4-naphthoquinone (1.0 equivalent) in dichloromethane (DCM).

-

Nucleophile Addition: To the stirred solution, add 1-phenylpiperazine (1.0 equivalent).

-

Base Addition: Add triethylamine (TEA, 1.1 equivalents) dropwise to the mixture. TEA acts as a base to neutralize the HCl generated during the reaction.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for approximately 6 hours.[7][8] The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, transfer the mixture to a separatory funnel and wash it sequentially with water (4 x 50 mL) to remove TEA-hydrochloride and any unreacted starting materials.[7][8]

-

Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[7][8]

-

Purification: Purify the resulting crude product by column chromatography on silica gel to yield the pure product.

-

Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as NMR (¹H, ¹³C), FT-IR, and Mass Spectrometry.[7][8][13]

Workflow Diagram

This diagram illustrates the general synthetic pathway for creating phenylpiperazine-substituted naphthoquinones.

Caption: General workflow for the synthesis of phenylpiperazine-naphthoquinones.

Structure-Activity Relationship (SAR) Analysis

The biological activity of these hybrid molecules is highly dependent on the nature and position of substituents on the phenyl ring of the piperazine moiety.

Anticancer Activity

Studies on various breast cancer cell lines (e.g., MCF-7, MDA-MB-231) and other cancer types have revealed distinct SAR trends.[14][15]

-

Electron-Withdrawing Groups (EWGs): Halogen substituents (e.g., -F, -Cl) on the phenyl ring often lead to enhanced cytotoxic activity. Dichloro-substituted derivatives, in particular, have shown significant potential.[16] The presence of EWGs can increase the electrophilicity of the naphthoquinone ring, potentially facilitating redox cycling and covalent adduction to biological nucleophiles.[17]

-

Electron-Donating Groups (EDGs): The effect of EDGs (e.g., -CH₃, -OCH₃) is more variable. While some derivatives show moderate activity, they are generally less potent than their EWG-containing counterparts.

-

Positional Isomerism: The position of the substituent (ortho, meta, para) on the phenyl ring plays a crucial role. Often, para-substituted compounds exhibit superior activity, which may be attributed to more favorable binding conformations within target sites.

Table 1: Representative Anticancer Activity of Phenylpiperazine-Naphthoquinone Derivatives

| Compound ID | Phenyl Substituent | Cancer Cell Line | IC₅₀ (µM) | Reference |

| PQ2 | Unsubstituted Phenyl | HCT-116 (Colon) | 4.97 | [14] |

| PQ11 | Unsubstituted Phenyl | MCF-7 (Breast) | Potent Activity | [14][15] |

| Compound 5 | 3,4-Dichlorophenyl | Various | High Potential | [16] |

| BS230 | 3,4-Dichlorophenyl | MCF-7 (Breast) | > Doxorubicin | [12] |

Note: This table presents a selection of data to illustrate trends. IC₅₀ values are highly dependent on the specific assay conditions and cell lines used.

Antimicrobial & Antiparasitic Activity

Naphthoquinones are well-documented antiparasitic agents, particularly against pathogens like Trypanosoma cruzi and Leishmania species.[1][5][18][19] The introduction of the phenylpiperazine moiety can enhance this activity.

-

Antiparasitic Activity: Fluorinated phenyl derivatives have shown significant activity against Toxoplasma gondii and selective action against Leishmania major.[18] The lipophilicity and electronic properties conferred by the substituents are critical for crossing parasite membranes and interacting with parasitic enzymes.[3]

-

Antibacterial Activity: Certain derivatives exhibit potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[20][21] The mechanism often involves the inhibition of essential bacterial enzymes like DNA gyrase.[20][21]

Table 2: Representative Antimicrobial/Antiparasitic Activity

| Compound Class | Phenyl Substituent | Target Organism | Activity Metric (MIC/IC₅₀) | Reference |

| Bis-Naphthoquinone | Monofluorophenyl | Toxoplasma gondii | Significant Activity | |

| Bis-Naphthoquinone | 3,4-Difluorophenyl | Toxoplasma gondii | Significant Activity | |

| PNT | Unsubstituted | MRSA | MIC = 6.7 µg/mL | [20] |

| N-phenylpiperazines | 4-Nitrophenyl | M. kansasii | MIC = 15.0 µM | [3][22] |

SAR Logic Diagram

Caption: Impact of phenyl ring electronics on overall bioactivity.

Mechanistic Insights: Unraveling the Mode of Action

The primary mechanism of action for these hybrid compounds is multifactorial but is fundamentally rooted in the redox properties of the naphthoquinone core.[9][17]

Induction of Oxidative Stress and ROS Generation

The core mechanism involves the generation of ROS.[9] Cancer cells, which already have a high basal level of ROS, are particularly vulnerable to further oxidative insults.[9][10] The phenylpiperazine substituent modulates the reduction potential of the quinone, influencing the rate and efficiency of this redox cycling process.

Apoptosis and Cell Cycle Arrest

The accumulation of ROS leads to significant cellular damage, including lipid peroxidation, protein oxidation, and DNA damage.[10] This damage triggers the intrinsic apoptotic pathway, characterized by:

-

Loss of mitochondrial membrane potential.

-

Release of cytochrome c into the cytoplasm.

-

Activation of caspase cascades (e.g., caspase-3, -9), leading to programmed cell death.

Several studies have confirmed that these compounds induce apoptosis and can cause cell cycle arrest in cancer cells.[14]

Potential for Enzyme Inhibition

Beyond ROS generation, these molecules can act as inhibitors of key cellular enzymes.

-

Topoisomerases: The planar naphthoquinone structure allows for intercalation into DNA, which can disrupt the function of topoisomerase enzymes essential for DNA replication and repair.[6]

-

PARP-1: Certain 5,8-dihydroxy-1,4-naphthoquinone derivatives with phenylpiperazine substituents have been identified as potential inhibitors of Poly(ADP-ribose)-polymerase 1 (PARP-1), an important target in cancer therapy.[16]

-

DNA Gyrase: In bacteria, derivatives have been shown to inhibit DNA gyrase, a type II topoisomerase crucial for bacterial survival, explaining their antimicrobial effects.[20][21]

Proposed Signaling Pathway Diagram

Caption: Proposed mechanism of action via ROS-induced apoptosis.

Future Directions & Outlook

The study of phenylpiperazine-substituted naphthoquinones is a promising and active area of research. Future work should focus on:

-

SAR Expansion: Synthesizing a broader array of derivatives with diverse electronic and steric properties to build more predictive SAR models.

-

Mechanism Deconvolution: Moving beyond ROS to identify specific protein targets for the most potent compounds using techniques like chemical proteomics.

-

In Vivo Evaluation: Advancing lead compounds from in vitro cell-based assays to preclinical animal models to assess their efficacy, pharmacokinetics, and safety profiles.

-

ADMET Profiling: Conducting thorough Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) studies to identify candidates with drug-like properties.

By systematically exploring the chemical space at the intersection of these two privileged scaffolds, the scientific community can continue to develop novel and effective therapeutic agents for cancer and infectious diseases.

References

-

Ozdinc, H., Onul, N., & Ozkok, F. (2024). Novel N,S-Substituted naphthoquinone analogues from aminonaphthoquinones. The European chemistry and biotechnology journal, 1, 1-10. [Link]

-

Jannuzzi, A. T., et al. (2021). Anticancer agents based on Plastoquinone analogs with N-phenylpiperazine: Structure-activity relationship and mechanism of action in breast cancer cells. Chemico-Biological Interactions, 349, 109673. [Link]

-

Ozdinc, H., Onul, N., & Ozkok, F. (2024). Novel N,S-Substituted naphthoquinone analogues from aminonaphthoquinones. The European Chemistry and Biotechnology Journal. [Link]

-

Ozdinc, H., Onul, N., & Ozkok, F. (2024). Novel N,S-Substituted naphthoquinone analogues from aminonaphthoquinones. ResearchGate. [Link]

-

Celik, B., et al. (2023). Synthesis and In Silico Evaluation of Piperazine-Substituted 2,3-Dichloro-5,8-dihydroxy-1,4-naphthoquinone Derivatives as Potential PARP-1 Inhibitors. ACS Omega, 8(4), 4915-4929. [Link]

-

Ozdinc, H., Onul, N., & Ozkok, F. (2024). View of Novel N,S-Substituted naphthoquinone analogues from aminonaphthoquinones. The European Chemistry and Biotechnology Journal. [Link]

-

Tzankova, V., et al. (2021). Structure-activity relationship of anticancer drug candidate quinones. Molecules, 26(11), 3243. [Link]

-

Santos, G. K. R., et al. (2022). Natural and synthetic naphthoquinones with activity against parasitic infections. ResearchGate. [Link]

-

Jannuzzi, A. T., et al. (2021). Anticancer agents based on Plastoquinone analogs with N-phenylpiperazine: Structure-activity relationship and mechanism of action in breast cancer cells. AVESİS - İstanbul Üniversitesi. [Link]

-

Rivas, F., et al. (2023). The Relevance and Insights on 1,4-Naphthoquinones as Antimicrobial and Antitumoral Molecules: A Systematic Review. Pharmaceuticals, 16(4), 496. [Link]

-

Kos, J., et al. (2019). Activity of N-Phenylpiperazine Derivatives Against Bacterial and Fungal Pathogens. Current Pharmaceutical Design, 25(30), 3265-3276. [Link]

-

Kumar, R., et al. (2022). Mechanism of Action and Implication of Naphthoquinone as Potent Anti-trypanosomal Drugs. Current Medicinal Chemistry, 29(34), 5635-5654. [Link]

-

Staszewska-Krajewska, O., et al. (2022). Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents. International Journal of Molecular Sciences, 23(21), 13524. [Link]

-

Lapohos, O., et al. (2019). Analysis of the Mechanisms of Action of Naphthoquinone-Based Anti-Acute Myeloid Leukemia Chemotherapeutics. Molecules, 24(17), 3121. [Link]

-

Al-Ostoot, F. H., et al. (2024). The structure‐activity relationship of anticancer activity piperazine derivatives. ResearchGate. [Link]

-

da Silva, G. N., et al. (2021). Naphthoquinone anti-parasitic activity plot based on experimental assays. ResearchGate. [Link]

-

Lapohos, O., et al. (2019). Analysis of the Mechanisms of Action of Naphthoquinone-Based Anti-Acute Myeloid Leukemia Chemotherapeutics. Molecules, 24(17), 3121. [Link]

-

Kos, J., et al. (2019). Activity of N-Phenylpiperazine Derivatives Against Bacterial and Fungal Pathogens. Current Pharmaceutical Design, 25(30), 3265-3276. [Link]

-

Zhang, Z., et al. (2023). Bioactive Naphthoquinone and Phenazine Analogs from the Endophytic Streptomyces sp. PH9030 as α-Glucosidase Inhibitors. Molecules, 28(15), 5693. [Link]

-

Horiuchi, M., et al. (2024). Antimicrobial Activity of 2-(Piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione against Staphylococcus Strains. Molecules, 29(6), 1277. [Link]

-

Al-Malki, J., & El-Sharkawy, O. (2024). Exploiting the Anticancer, Antimicrobial and Antiviral Potential of Naphthoquinone Derivatives: Recent Advances and Future Prospects. Molecules, 29(1), 241. [Link]

-

Wikipedia. (n.d.). Phenylpiperazine. Wikipedia. Retrieved from [Link]

-

Al-Warhi, T., et al. (2020). New Antiparasitic Bis-Naphthoquinone Derivatives. Chemistry & Biodiversity, 17(2), e1900597. [Link]

-

Zharova, T. V., et al. (1983). [The mechanism of action of a synthetic derivative of 1,4-naphthoquinone on the respiratory chain of liver and heart mitochondria]. Voprosy Meditsinskoi Khimii, 29(4), 86-91. [Link]

-

Nowicka, J., et al. (2022). In Silico Antiprotozoal Evaluation of 1,4-Naphthoquinone Derivatives against Chagas and Leishmaniasis Diseases Using QSAR, Molecular Docking, and ADME Approaches. Molecules, 27(19), 6702. [Link]

-

Macías-Pérez, E., et al. (2023). Biological Activity of Naphthoquinones Derivatives in the Search of Anticancer Lead Compounds. Toxins, 15(5), 348. [Link]

-

Horiuchi, M., et al. (2024). Antimicrobial Activity of 2-(Piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione against Staphylococcus Strains. Molecules, 29(6), 1277. [Link]

Sources

- 1. Mechanism of Action and Implication of Naphthoquinone as Potent Anti-trypanosomal Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Biological Activity of Naphthoquinones Derivatives in the Search of Anticancer Lead Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benthamscience.com [benthamscience.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. euchembioj.com [euchembioj.com]

- 8. Novel N,S-Substituted naphthoquinone analogues from aminonaphthoquinones | The European Chemistry and Biotechnology Journal [euchembioj.com]

- 9. Analysis of the Mechanisms of Action of Naphthoquinone-Based Anti-Acute Myeloid Leukemia Chemotherapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Analysis of the Mechanisms of Action of Naphthoquinone-Based Anti-Acute Myeloid Leukemia Chemotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Phenylpiperazine - Wikipedia [en.wikipedia.org]

- 12. Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Anticancer agents based on Plastoquinone analogs with N-phenylpiperazine: Structure-activity relationship and mechanism of action in breast cancer cells | AVESİS [avesis.istanbul.edu.tr]

- 16. Synthesis and In Silico Evaluation of Piperazine-Substituted 2,3-Dichloro-5,8-dihydroxy-1,4-naphthoquinone Derivatives as Potential PARP-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. The Relevance and Insights on 1,4-Naphthoquinones as Antimicrobial and Antitumoral Molecules: A Systematic Review [mdpi.com]

- 18. New Antiparasitic Bis-Naphthoquinone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. In Silico Antiprotozoal Evaluation of 1,4-Naphthoquinone Derivatives against Chagas and Leishmaniasis Diseases Using QSAR, Molecular Docking, and ADME Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Antimicrobial Activity of 2-(Piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione against Staphylococcus Strains - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Antimicrobial Activity of 2-(Piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione against Staphylococcus Strains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Activity of N-Phenylpiperazine Derivatives Against Bacterial and Fungal Pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Synthesis Protocol for 2-Chloro-3-(4-phenyl-1-piperazinyl)-1,4-naphthoquinone

Executive Summary & Pharmacological Context

This Application Note details the optimized synthesis of 2-Chloro-3-(4-phenyl-1-piperazinyl)-1,4-naphthoquinone , a pharmacologically active scaffold belonging to the amino-naphthoquinone class.

Significance: The 1,4-naphthoquinone moiety acts as a privileged structure in medicinal chemistry, capable of generating Reactive Oxygen Species (ROS) and inhibiting topoisomerase enzymes in cancer cells.[1][2] The introduction of the N-phenylpiperazine side chain at the C-3 position creates a "push-pull" electronic system. This modification modulates the redox potential of the quinone, enhancing its metabolic stability and lipophilicity for improved membrane permeability, while the remaining C-2 chlorine atom provides a handle for further functionalization or covalent interaction with biological thiols (e.g., cysteine residues in proteins).

Key Application:

-

Anticancer Research: Cytotoxicity against human cancer cell lines (e.g., HeLa, MCF-7).

-

Antimicrobial Agents: Inhibition of S. aureus and M. luteus.

Reaction Mechanism: Nucleophilic Vinylic Substitution ( )

The synthesis proceeds via an Addition-Elimination mechanism, specifically a Nucleophilic Vinylic Substitution (

-

Nucleophilic Attack: The secondary amine (1-phenylpiperazine) attacks the highly electrophilic C-3 position of 2,3-dichloro-1,4-naphthoquinone (DCNQ).

-

Intermediate Formation: A resonance-stabilized anionic intermediate (Meisenheimer-like complex) is formed.

-

Elimination: The chloride ion is ejected, restoring the aromatic quinone system.

Why Monosubstitution? The reaction is highly regioselective for monosubstitution. Once the amino group is attached, it donates electron density into the quinone ring (resonance effect), significantly deactivating the C-2 position toward a second nucleophilic attack. This "self-limiting" reactivity ensures high yields of the mono-chloro product under controlled stoichiometry.

Figure 1: Mechanistic pathway of the

Experimental Protocol

Materials & Equipment

-

Reagents:

-

2,3-Dichloro-1,4-naphthoquinone (DCNQ) [CAS: 117-80-6] (98% purity).

-

1-Phenylpiperazine [CAS: 92-54-6].

-

Triethylamine (

) or Potassium Carbonate ( -

Solvent: Ethanol (Absolute) or Dichloromethane (DCM).

-

-

Equipment:

-

Round-bottom flask (50 mL or 100 mL).

-

Magnetic stirrer with heating plate.

-

TLC plates (Silica gel

).[3] -

Vacuum filtration setup (Buchner funnel).

-

Method A: Ethanol Precipitation (Recommended)

Best for scalability and ease of purification.

Step-by-Step Procedure:

-

Preparation: In a 100 mL round-bottom flask, dissolve 227 mg (1.0 mmol) of 2,3-dichloro-1,4-naphthoquinone in 15 mL of Ethanol . The solution will be yellow.

-

Addition: Add 1.1 eq (1.1 mmol, ~178 mg) of 1-phenylpiperazine dropwise to the stirring solution.

-

Base Activation: Add 1.2 eq (1.2 mmol, ~167 µL) of Triethylamine (

).-

Observation: The solution will immediately shift color from yellow to deep red/violet. This is the primary self-validation signal.

-

-

Reaction: Stir the mixture at Room Temperature (25°C) for 4–6 hours.

-

Optimization: If precipitation is slow, heat to 50°C for 1 hour, then cool to RT.

-

-

Monitoring: Check TLC (Eluent: Hexane:Ethyl Acetate 3:1).

-

Starting Material (

).[4] -

Product (

, distinct red spot).

-

-

Workup: The product typically precipitates out of the ethanol solution.

-

Cool the flask in an ice bath for 30 minutes.

-

Filter the solid using a Buchner funnel.

-

Wash the cake with cold water (

mL) to remove triethylamine hydrochloride salts. -

Wash with cold ethanol (

mL).

-

-

Drying: Dry the red/violet solid in a vacuum oven at 40°C or air dry overnight.

Method B: DCM/Extraction (Alternative)

Use if the starting materials are not soluble in ethanol.

-

Dissolve 1.0 mmol DCNQ and 1.0 mmol 1-phenylpiperazine in 10 mL Dichloromethane (DCM) .

-

Add 1.5 mmol anhydrous

. -

Stir at RT for 3-5 hours (Monitor color change to violet).

-

Filter off the inorganic salts (

, KCl). -

Evaporate the solvent under reduced pressure.

-

Recrystallize the residue from Ethanol/DMF (9:1).

Data Summary & Characterization

Expected Yields & Properties

| Parameter | Specification | Notes |

| Appearance | Deep Red / Violet Solid | Characteristic of 2-amino-3-chloro-quinones. |

| Yield (Method A) | 75% – 90% | High yield due to precipitation driving equilibrium. |

| Yield (Method B) | 60% – 80% | Losses likely during extraction/recrystallization. |

| Melting Point | 160°C – 180°C | Range varies slightly by crystal habit/purity. |

| Solubility | Soluble in DMSO, DMF, DCM, | Poorly soluble in water, hexane, cold ethanol. |

Spectral Validation (Self-Validating System)

To confirm the structure without external reference, look for these diagnostic signals:

-

IR Spectroscopy:

-

1670–1640 cm⁻¹: Strong Carbonyl (

) stretch. You will see two bands (quinone doublet), but one may be shifted due to intramolecular H-bonding or conjugation with the amine. -

3300–3400 cm⁻¹: Absence of primary

peaks (confirms substitution).

-

-

¹H-NMR (DMSO-

or- 7.6 – 8.1 ppm: 4H multiplet (Naphthalene aromatic protons).

- 6.8 – 7.3 ppm: 5H multiplet (Phenyl ring protons from piperazine).

- 3.0 – 4.0 ppm: 8H (Piperazine methylene protons). Look for two distinct triplets or broad multiplets, indicating restricted rotation or distinct environments due to the quinone proximity.

-

Mass Spectrometry (ESI+):

-

[M+H]⁺: Expect peak at m/z ~353.

-

Isotope Pattern: A distinctive 3:1 ratio for M : M+2 peaks confirms the presence of one Chlorine atom . If this pattern is missing, you have likely disubstituted (replaced both Cls).

-

Workflow Visualization

Figure 2: Operational workflow for the synthesis via Method A (Ethanol Precipitation).

Troubleshooting & Optimization

| Issue | Diagnosis | Corrective Action |

| No Precipitation | Product is too soluble in EtOH or volume is too high. | Concentrate the solution by 50% using a rotavap, then cool to 0°C. Add water dropwise to induce turbidity. |

| Low Yield | Incomplete reaction or loss during washing. | Increase reaction time or temperature (50°C). Ensure wash solvent is ice-cold. |

| Disubstitution | Product is Blue/Green instead of Red/Violet. | You used too much amine or too high heat. Maintain strict 1:1 stoichiometry and keep temp <50°C. |

| Sticky Solid | Impurities trapped in crystal lattice. | Recrystallize from hot Ethanol or use Column Chromatography ( |

References

-

Synthesis of Piperazine-Substituted Naphthoquinones: Tandon, V. K., et al. "Synthesis and Biological Evaluation of Novel 2,3-Disubstituted-1,4-Naphthoquinones as Potent Antifungal and Antibacterial Agents."[5] Bioorganic & Medicinal Chemistry Letters, 2004.[6]

-

General Protocol for Aminonaphthoquinones: Couladouros, E. A., et al.[4] "General Method for the Synthesis of 2-Amino-3-chloro-1,4-naphthoquinones." Journal of Organic Chemistry, 2002.

-

Mechanistic Insight (Nucleophilic Substitution on Quinones): Sartori, M. F. "The Chemistry of 2,3-Dichloro-1,4-naphthoquinone."[2][3][4][5][7][8] Chemical Reviews, 1963.

-

Biological Activity of Phenylpiperazine Quinones: Ryu, C. K., et al. "Synthesis and antifungal activity of 6-arylamino-phthalazine-5,8-diones and 2-arylamino-3-chloro-1,4-naphthoquinones." Bioorganic & Medicinal Chemistry Letters, 1999.

-

PubChem Compound Summary: "2-Chloro-3-(4-phenyl-1-piperazinyl)naphthoquinone (CID 583568)." National Center for Biotechnology Information.

Sources

- 1. mdpi.com [mdpi.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. ijpsonline.com [ijpsonline.com]

- 4. Synthesis and In Silico Evaluation of Piperazine-Substituted 2,3-Dichloro-5,8-dihydroxy-1,4-naphthoquinone Derivatives as Potential PARP-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. eurekaselect.com [eurekaselect.com]

- 8. researchgate.net [researchgate.net]

Precision Screening of Quinone-Based Anticancer Agents: Overcoming Redox Artifacts

Application Note & Protocol Guide

Executive Summary & Scientific Rationale

Quinone derivatives (e.g., naphthoquinones, anthraquinones) represent a privileged scaffold in oncology due to their dual ability to alkylate DNA and generate Reactive Oxygen Species (ROS). However, their unique redox properties present a "Redox Trap" for standard screening assays.

The Critical Failure Point: Standard metabolic assays like MTT, MTS, and WST-1 rely on cellular dehydrogenases to reduce tetrazolium salts into colored formazan. Quinones, being potent redox cyclers, can chemically reduce tetrazolium salts in the absence of viable cells. This generates false viability signals, masking the toxicity of potent compounds (false negatives for toxicity).

The Solution: This guide establishes a Redox-Independent Screening Pipeline . We utilize the Sulforhodamine B (SRB) assay for primary cytotoxicity screening (measuring total protein mass) and couple it with NQO1-specific mechanistic validation to distinguish between general toxicity and targeted bioactivation.

Mechanistic Visualization

The following diagram illustrates the "Futile Redox Cycle" exploited by quinone drugs and the specific interference point with MTT assays.

Caption: Figure 1. Quinone redox cycling mechanism showing NQO1-mediated bioactivation and the direct chemical reduction of MTT reagents that causes assay artifacts.

Primary Screening: The SRB Assay (Gold Standard)

Why this protocol? The Sulforhodamine B (SRB) assay binds stoichiometrically to protein basic amino acid residues under acidic conditions. It is stable, linear, and completely unaffected by the redox potential of quinones.

Reagents Preparation[1][2][3][4]

-

Fixative: 50% (w/v) Trichloroacetic acid (TCA) in dH2O. Store at 4°C.

-

Stain: 0.4% (w/v) Sulforhodamine B in 1% acetic acid.

-

Wash Solution: 1% (v/v) Acetic acid in dH2O.

-

Solubilization Buffer: 10 mM Tris base (pH 10.5).

Step-by-Step Protocol

-

Seeding: Seed tumor cells (e.g., A549, MCF-7) in 96-well plates (3,000–5,000 cells/well). Incubate for 24h.

-

Note: Include a "Time Zero" (Tz) plate to be fixed immediately before drug addition if calculating GI50 according to NCI standards.

-

-

Treatment: Add quinone derivatives (dissolved in DMSO, final <0.5%) at serial dilutions. Incubate for 48h.

-

Precaution: Quinones are light-sensitive. Perform drug addition in low light and use amber tubes.

-

-

Fixation (Critical Step):

-

Gently add 50 µL of cold 50% TCA directly to the 100 µL culture medium (final TCA ~10%).[1]

-

Incubate at 4°C for 1 hour . (Do not incubate at 37°C; low temp promotes protein precipitation).

-

-

Washing:

-

Wash plates 4x with slow-running tap water.

-

Air dry completely at room temperature.

-

-

Staining:

-

Add 100 µL of 0.4% SRB solution .

-

Incubate 10–30 minutes at room temperature.

-

-

Destaining:

-

Remove stain and wash 4x with 1% acetic acid to remove unbound dye.

-

Air dry until no moisture is visible.

-

-

Solubilization & Read:

-

Add 100 µL 10 mM Tris base . Shake on an orbital shaker for 10 mins.

-

Measure Absorbance (OD) at 510 nm (reference 690 nm).

-

Secondary Screening: Mechanism of Action

Once cytotoxic hits are identified, you must determine if they act via NQO1 bioactivation (desirable for tumor specificity) or general alkylation.

Experiment A: NQO1 Dependency (Dicoumarol Screen)

Principle: Dicoumarol is a competitive inhibitor of NQO1.[2]

-

If the drug is bioactivated by NQO1 (e.g., Beta-lapachone), Dicoumarol will rescue the cells (increase IC50).

-

If the drug is detoxified by NQO1, Dicoumarol will sensitize the cells (decrease IC50).

Protocol:

-

Seed two identical sets of plates.

-

Set A (Control): Treat with Quinone derivative only.

-

Set B (Inhibition): Pre-treat with 40 µM Dicoumarol for 2 hours, then add Quinone derivative (maintain Dicoumarol presence).

-

Analyze via SRB assay after 48h.

-

Calculation: Calculate the Ratio of IC50 (+Dic) / IC50 (-Dic).

-

Ratio > 2.0 = NQO1 Bioactivation (Targeted Hit).

-

Ratio < 0.5 = NQO1 Detoxification.

-

Experiment B: ROS Quantification (DCFDA Assay)

Principle: Measures intracellular ROS generation, a hallmark of quinone redox cycling.

Protocol:

-

Seed cells in black-walled, clear-bottom 96-well plates (20,000 cells/well). Allow attachment overnight.

-

Loading: Wash cells with PBS. Add 100 µL of 20 µM H2DCFDA (diluted in phenol-red free medium).

-

Incubate 45 mins at 37°C in the dark.

-

Treatment: Remove loading buffer. Add Quinone derivative in phenol-red free medium.

-

Positive Control:[3] 100 µM H2O2 or Menadione.

-

-

Measurement: Read Fluorescence immediately (Kinetic mode: every 10 mins for 2 hours).

-

Excitation: 485 nm

-

Emission: 535 nm

-

Data Interpretation & Decision Logic

Use the following workflow to classify your quinone library.

Caption: Figure 2. Screening workflow to filter general toxins from NQO1-targeted bioactivatable drugs.

Summary Table: Expected Profiles

| Compound Class | SRB IC50 | Effect of Dicoumarol | ROS (DCFDA) | Mechanism |

| Bioactivatable Quinone | Low (<5 µM) | Protection (IC50 increases) | High (Burst) | NQO1-mediated Redox Cycling |

| General Alkylator | Low (<5 µM) | No Change | Moderate | Direct DNA Alkylation |

| Detoxified Quinone | Moderate | Sensitization (IC50 decreases) | Low | Detoxified by NQO1 |

| MTT Artifact | N/A (False Neg) | N/A | N/A | Chemical Reduction of Dye |

References

-

Vichai, V., & Kirtikara, K. (2006). Sulforhodamine B colorimetric assay for cytotoxicity screening. Nature Protocols, 1(3), 1112–1116. Link

-

Shoemaker, R. H. (2006). The NCI60 human tumour cell line anticancer drug screen. Nature Reviews Cancer, 6, 813–823. Link

-

Pink, J. J., et al. (2000). NAD(P)H:Quinone Oxidoreductase Activity is the Principal Determinant of β-Lapachone Cytotoxicity. Journal of Biological Chemistry, 275, 5416-5424. Link

-

Keepers, Y. P., et al. (1991). Comparison of the sulforhodamine B protein and tetrazolium (MTT) assays for in vitro chemosensitivity testing. European Journal of Cancer, 27(7), 897-900. Link

-

Bey, E. A., et al. (2007). An NQO1- and PARP-1-mediated cell death pathway induced in non-small-cell lung cancer cells by beta-lapachone. Proceedings of the National Academy of Sciences, 104(28), 11832–11837. Link

Sources

Application Note: Preparation of 2-Chloro-3-(4-phenyl-1-piperazinyl)naphthoquinone Stock Solution

[1]

Introduction & Scope

This application note details the standardized protocol for preparing, storing, and handling stock solutions of 2-Chloro-3-(4-phenyl-1-piperazinyl)-1,4-naphthoquinone . This compound is a synthetic amino-naphthoquinone derivative, frequently utilized in oncology research due to its cytotoxic potential, ability to generate reactive oxygen species (ROS), and modulation of signaling pathways (e.g., EGFR, autophagy).[1]

Given the compound's lipophilicity and redox activity, improper solubilization can lead to micro-precipitation, compound degradation, or inconsistent biological data. This guide prioritizes solubility assurance and chemical stability to ensure high-fidelity experimental results.

Physicochemical Profile

Understanding the molecule is the first step to successful handling. The naphthoquinone core confers redox properties, while the phenyl-piperazine moiety significantly increases lipophilicity compared to the parent naphthoquinone.

| Property | Data | Notes |

| IUPAC Name | 2-Chloro-3-(4-phenylpiperazin-1-yl)naphthalene-1,4-dione | |

| Molecular Formula | C₂₀H₁₇ClN₂O₂ | |

| Molecular Weight | 352.81 g/mol | Use this value for molarity calculations. |

| Physical State | Solid (Deep Violet/Purple) | Color intensity indicates conjugation; highly light-sensitive. |

| Solubility (DMSO) | ~10–20 mM (High reliability) | Solubility >50 mM is possible but risk of precipitation increases. |

| Solubility (Water) | Negligible | Do not attempt aqueous stock solutions. |

| LogP (Predicted) | ~3.5 – 4.2 | Highly lipophilic; requires organic co-solvent. |

Materials & Equipment

Reagents

-

Target Compound: 2-Chloro-3-(4-phenyl-1-piperazinyl)naphthoquinone (Purity ≥98%).

-

Solvent: Dimethyl sulfoxide (DMSO), anhydrous, ≥99.9%, cell culture grade (e.g., Sigma-Aldrich Hybrid-Max™).

-

Rationale: Water content in DMSO promotes hydrolytic degradation of the chloro-quinone moiety.

-

-

Desiccant: Silica gel or Drierite (for storage).

Hardware

-

Vials: Amber borosilicate glass vials with PTFE-lined screw caps (2 mL or 4 mL).

-

Rationale: Amber glass prevents photo-degradation; PTFE prevents plasticizer leaching from caps.

-

-

Balance: Analytical balance readable to 0.01 mg.

-

Liquid Handling: Calibrated micropipettes (P200, P1000) and solvent-resistant tips.

-

Vortex Mixer and Ultrasonic Bath (optional, for stubborn solids).

Safety & Handling (Critical)

-

Cytotoxicity: Naphthoquinones are potent electrophiles and ROS generators. Treat as a hazardous cytotoxin.

-

PPE: Nitrile gloves (double-gloving recommended), lab coat, and safety goggles.

-

Inhalation: Weigh powder inside a chemical fume hood to prevent inhalation of fine dust.

Protocol: Preparation of 10 mM Stock Solution

Target Volume: 1.0 mL Target Concentration: 10 mM (10 mmol/L)

Step 1: Calculation

Step 2: Weighing[1]

-

Equilibrate the compound vial to room temperature before opening to prevent condensation.

-

Place a sterile amber glass vial on the balance and tare.

-

Weigh approximately 3.53 mg of the powder. Record the exact mass (e.g., 3.60 mg).

-

Adjustment Calculation: If you weighed 3.60 mg, calculate the required DMSO volume:

Step 3: Dissolution[1]

-

Add the calculated volume of anhydrous DMSO to the vial.

-

Vortex vigorously for 30–60 seconds.

-

Visual Inspection: Hold the vial up to a light source. The solution should be a clear, deep violet/red.

-

If particles persist: Sonicate in a water bath for 5 minutes at room temperature. Avoid heating >40°C.

-

Step 4: Self-Validation (The "Centrifuge Test")

To ensure no micro-precipitates exist (which cause false negatives in assays):

-

Spin the stock vial at 10,000 x g for 1 minute.

-

Inspect the bottom of the vial.

-

Pass: No pellet visible.

-

Fail: Visible pellet. If failed, add more DMSO to halve the concentration (to 5 mM) and re-dissolve.

Workflow Visualization

Figure 1: Workflow for the preparation of a verified 10 mM stock solution.

Storage & Stability

Naphthoquinones are prone to photochemical degradation and nucleophilic attack (hydrolysis) if stored improperly.

| Parameter | Condition | Duration |

| Temperature | -80°C (Preferred) or -20°C | 6 Months (-80°C) / 1 Month (-20°C) |

| Container | Amber Glass (Tightly sealed) | Prevent light exposure. |

| Freeze/Thaw | Max 3 cycles | Aliquot into single-use volumes (e.g., 50 µL) to avoid repeated cycling. |

| Environment | Desiccated | Moisture promotes hydrolysis of the C-Cl bond. |

Application: Serial Dilution for Bioassays

When introducing this hydrophobic compound into aqueous cell culture media, precipitation is the primary failure mode.

The "Intermediate Dilution" Method: Never pipette the 10 mM DMSO stock directly into a large volume of media if the final DMSO concentration must be <0.1%. Instead, create a secondary stock.

-

Step A (100x Stock): Dilute the 10 mM Master Stock to 100 µM in pure DMSO.

-

Step B (Working Solution): Dilute the 100 µM DMSO solution 1:100 into pre-warmed culture media.

-

Result: 1 µM compound in 1% DMSO.

-

Benefit: Rapid dispersion prevents "shock" precipitation.

-

Figure 2: Recommended dilution strategy to maintain solubility in aqueous assays.

Troubleshooting Guide

| Observation | Probable Cause | Corrective Action |

| Precipitate upon thawing | Low solubility at low temp | Warm to 37°C and vortex. If solids persist, sonicate. |

| Color change (Violet -> Brown) | Degradation / Oxidation | Discard. Compound has likely undergone hydrolysis or redox cycling. |

| Precipitate in Media | "Crashing out" | Use the Intermediate Dilution method (Fig 2). Ensure DMSO < 0.5% if possible, but >0.1% helps solubility. |

| Inconsistent IC50 data | Adsorption to plastics | Use low-binding polypropylene tips/plates. Naphthoquinones can stick to polystyrene. |

References

-

Synthesis and Properties: Tandon, V. K., et al. "Synthesis and biological evaluation of novel 1,4-naphthoquinone derivatives as potent antimicrobial and anticancer agents."[1] Bioorganic & Medicinal Chemistry Letters, 2004.[3] (General reference for amino-naphthoquinone synthesis).

-

Solubility & Stability: "2-Chloro-1,4-naphthoquinone Product Information." MedChemExpress. Accessed Oct 2023.

-

Biological Mechanism: Lopez, L. I., et al. "Naphthoquinones: Biological Properties and Synthesis of Lawsone and Derivatives."[4] Revista Mexicana de Ciencias Farmacéuticas, 2014.

-

Chemical Structure Data: PubChem CID 583568. "2-Chloro-3-(4-phenyl-1-piperazinyl)naphthoquinone."[5] National Center for Biotechnology Information.

-

Handling Quinones: Bolton, J. L., et al. "The role of quinones in toxicology." Chemical Research in Toxicology, 2000.

Sources

- 1. Novel 2-Amino-1,4-Naphthoquinone Derivatives Induce A549 Cell Death through Autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. 2-Chloro-1,4-naphthoquinone | C10H5ClO2 | CID 13891 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. redalyc.org [redalyc.org]

- 5. 2-CHLORO-3-(4-PHENYLPIPERAZINO)NAPHTHOQUINONE CAS#: 135127-46-7 [m.chemicalbook.com]

Application Note: High-Resolution Separation of Amino-Naphthoquinones using Thin-Layer Chromatography

Abstract

This comprehensive guide details robust and validated Thin-Layer Chromatography (TLC) methodologies for the separation and qualitative analysis of amino-naphthoquinone derivatives. These compounds, pivotal in medicinal chemistry and drug development for their anticancer, antibacterial, and antifungal properties, demand precise analytical techniques to monitor synthesis, assess purity, and guide purification strategies.[1][2][3] This document provides an in-depth exploration of the principles governing their separation on silica gel, detailed experimental protocols, and expert insights into optimizing solvent systems and visualization techniques.

Introduction: The Analytical Challenge of Amino-Naphthoquinones

Amino-naphthoquinones are a class of compounds characterized by a 1,4-naphthoquinone core substituted with one or more amino groups. The introduction of the amino functionality significantly alters the electronic properties and polarity of the parent naphthoquinone structure, presenting a unique chromatographic challenge.[1][4] The polarity can vary widely based on the nature of the amino substituent (primary, secondary, or linked to an amino acid), making a single, universal TLC system ineffective.

Thin-Layer Chromatography (TLC) serves as an indispensable tool for the rapid analysis of these compounds. It is a versatile, cost-effective, and efficient method for:

-

Monitoring the progress of synthesis reactions.[2]

-

Identifying components in a mixture.

-

Determining the purity of isolated compounds.

-

Guiding the development of large-scale column chromatography purification methods.

This guide explains the causality behind methodological choices to empower researchers to develop and adapt TLC systems for their specific amino-naphthoquinone derivatives.

The Principle of Separation: Adsorption Chromatography on Silica Gel

The separation of amino-naphthoquinones by TLC is governed by the principle of adsorption chromatography.[5] The stationary phase, typically silica gel, is highly polar, while the mobile phase, a solvent or mixture of solvents, is less polar.

-

Stationary Phase: Silica gel (SiO₂) is coated on a TLC plate. Its surface is rich in silanol groups (Si-OH), which are polar and can form hydrogen bonds with analytes.[5]

-

Mobile Phase: A solvent system that carries the sample up the plate via capillary action.

-

Separation Mechanism: A continuous competition occurs for the analyte molecules between the mobile phase and the stationary phase.

-

More Polar Compounds: Molecules with polar functional groups (like the amino and carbonyl groups in amino-naphthoquinones) will adsorb more strongly to the polar silica gel. They spend less time in the mobile phase and thus travel a shorter distance up the plate, resulting in a lower Retention Factor (Rf) value.

-

Less Polar Compounds: Molecules that are less polar will have a weaker interaction with the stationary phase and a greater affinity for the mobile phase. They will travel further up the plate, resulting in a higher Rf value.

-

The presence of the amino group makes these naphthoquinones significantly more polar than their unsubstituted counterparts, leading to stronger adsorption on silica gel.[1][4]

Core Experimental Workflow

The following diagram outlines the logical flow of the TLC process for analyzing amino-naphthoquinone samples.

Caption: Standard workflow for TLC analysis of amino-naphthoquinones.

Detailed Protocols & Methodologies

Protocol 1: General TLC Analysis of Amino-Naphthoquinones

This protocol provides a robust starting point for developing a separation method.

Materials:

-

TLC Plates: Silica gel 60 F₂₅₄ plates (the "F₂₅₄" indicates the presence of a fluorescent indicator that is active at 254 nm).

-

Sample Solution: 1-2 mg of the amino-naphthoquinone sample dissolved in 1 mL of a suitable solvent (e.g., dichloromethane, chloroform, or ethyl acetate).

-

Developing Chamber: A glass jar with a lid.

-

Mobile Phase (Eluent): See Table 1 for recommended starting systems.

-

Spotting Capillaries: Glass capillary tubes.

-

Visualization Tools: UV lamp (254 nm and 365 nm), iodine chamber, chemical stains (see Visualization section).

Step-by-Step Procedure:

-

Chamber Saturation (Critical for Reproducibility):

-

Pour the chosen mobile phase into the developing chamber to a depth of 0.5-1.0 cm.

-

Place a piece of filter paper inside, leaning against the chamber wall and partially submerged in the solvent.

-

Close the chamber and let it stand for at least 15-20 minutes. This saturates the chamber atmosphere with solvent vapors, which prevents the solvent from evaporating off the plate surface during development and leads to more uniform and reproducible Rf values.

-

-

Plate Preparation and Spotting:

-

Using a pencil (never a pen, as ink contains organic dyes that will chromatograph), gently draw a starting line (origin) about 1.5 cm from the bottom of the TLC plate.

-

Dip a capillary tube into your sample solution.

-

Briefly and gently touch the tip of the capillary to the origin line on the plate. Aim for a compact spot, no more than 1-2 mm in diameter.

-

Allow the solvent to completely evaporate. If a higher concentration is needed, you can re-spot in the same location, ensuring the spot is dry between applications.

-

-

Chromatogram Development:

-

Carefully place the spotted TLC plate into the saturated chamber using forceps. Ensure the origin line is above the level of the solvent pool.

-

Close the chamber and allow the solvent to ascend the plate by capillary action. Do not disturb the chamber during this process.

-

When the solvent front is about 1 cm from the top of the plate, remove the plate from the chamber.[6]

-

Immediately mark the position of the solvent front with a pencil.[6]

-

-

Drying and Visualization:

-

Allow the plate to air-dry completely in a fume hood.

-

Proceed to the visualization methods detailed in Section 6.

-

-

Rf Calculation:

-

Measure the distance from the origin to the center of each spot.

-

Measure the distance from the origin to the solvent front line.

-

Calculate the Rf value for each spot using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

-

Mobile Phase Selection and Optimization

The choice of mobile phase is the most critical parameter for achieving good separation. Since amino-naphthoquinones are polar, a mobile phase of intermediate to high polarity is generally required.

Causality Behind Solvent Choices:

-

Base Solvents: Non-polar solvents like Hexane or Benzene are often used to control the overall solvent strength.

-

Polar Solvents: Chloroform, Dichloromethane (DCM), and Ethyl Acetate (EtOAc) are excellent for eluting polar compounds.

-

Polarity Modifiers: Small amounts of highly polar solvents like Methanol (MeOH) or Acetic Acid (AcOH) can be added to fine-tune the separation.

-

Acetic Acid: The addition of a small amount of acid can significantly improve spot shape.[1] It protonates basic amino groups and suppresses the dissociation of acidic silanol groups on the silica surface, reducing the "tailing" or "streaking" of spots.

-

Ammonium Hydroxide: For very polar or basic compounds, a small percentage of ammonium hydroxide in methanol can be used as a polar modifier to improve mobility and reduce streaking.[7]

-

Table 1: Recommended TLC Solvent Systems for Amino-Naphthoquinones

| System No. | Solvent System (v/v/v) | Polarity | Target Compounds & Rationale | Source |

| 1 | Chloroform / Ethyl Acetate / Acetic Acid (10:10:1) | High | Ideal for amino- or hydroxy-substituted naphthoquinones. The acetic acid is key to preventing spot tailing. | [1] |

| 2 | Benzene / Chloroform | Medium | Good starting point for less polar amino-naphthoquinone derivatives. | [2] |

| 3 | Benzene / Acetone | Medium-High | Acetone provides a different selectivity compared to ethyl acetate and can be effective for separating isomers. | [2] |

| 4 | Dichloromethane / Methanol (98:2 to 90:10) | High | A common, highly versatile gradient system. Start with a low percentage of methanol and increase to elute more polar compounds. | [7] |

| 5 | Ethyl Acetate / Hexane (50:50 to 100:0) | Medium-High | A widely used system with tunable polarity. Good for compounds of intermediate polarity. | [7] |

Visualization Techniques

Since many amino-naphthoquinones are colored (typically yellow, orange, or red), they can often be visualized directly on the TLC plate. However, for low concentrations or less colored derivatives, specific visualization techniques are required.

A. Non-Destructive Method: UV Light

This should always be the first method used as it does not alter the compounds on the plate.[8]

-

Procedure: View the dried TLC plate under a UV lamp.

-

Mechanism: On F₂₅₄ plates, the entire plate fluoresces green under short-wave UV (254 nm). Compounds that absorb UV light, such as the aromatic naphthoquinone system, will quench this fluorescence and appear as dark spots.[8][9][10] Some compounds may also fluoresce themselves under long-wave UV (365 nm).

-

Action: Gently circle the observed spots with a pencil.

B. Semi-Destructive Methods: Iodine and Stains

These methods should be used after UV visualization.

-

Iodine Vapor:

-

Procedure: Place the dried TLC plate in a sealed chamber containing a few crystals of iodine.[8][11]

-

Mechanism: Iodine vapor has an affinity for organic compounds, especially those with electron-rich systems, and will reversibly adsorb to the spots, rendering them as yellow-brown areas.[8][12]

-

Action: The spots will fade as the iodine evaporates, so they must be circled with a pencil immediately after removal from the chamber.

-

-

Ninhydrin Stain (Specific for Primary/Secondary Amines):

-

Procedure: Prepare a ninhydrin solution (e.g., 1.5g ninhydrin in 100mL of n-butanol and 3.0mL acetic acid).[12] Dip or spray the plate and gently heat with a heat gun.

-

Mechanism: Ninhydrin reacts with primary and secondary amino groups to form a deep purple-colored product known as Ruhemann's purple.[5][9] This is highly sensitive and excellent for confirming the presence of the amino functionality.

-

References

-

Kotakemori, M., & Okada, K. (1966). Thin-layer Chromatography of Some Substituted Naphthoquinones. Bioscience, Biotechnology, and Biochemistry, 30(9), 935-936. Available from: [Link]

-

Kotakemori, M., & Okada, K. (1966). Thin-layer Chromatography of Some Substituted Naphthoquinones. Agricultural and Biological Chemistry, 30(9), 935-936. Available from: [Link]

-

Figurka, O., et al. (2015). Synthesis and biological evaluation of new amino derivatives of 1,4-naphthoquinone. Journal of Chemical and Pharmaceutical Research, 7(9), 912-919. Available from: [Link]

-

University of York. Visualising plates. Chemistry Teaching Labs. Available from: [Link]

-

Chemistry LibreTexts. (2022). 2.3F: Visualizing TLC Plates. Available from: [Link]

-

Labster. (n.d.). TLC Visualization Methods. Available from: [Link]

-

University of Rochester. Chromatography: Solvent Systems for TLC. Department of Chemistry. Available from: [Link]

-

Chemistry LibreTexts. (2020). 6.2: Thin Layer Chromatography (TLC). Available from: [Link]

-

Amrita Virtual Lab. (n.d.). Separation of Amino Acids by Thin Layer Chromatography. Available from: [Link]

-

S.N., et al. (2015). Thin Layer Chromatography for Some Derivatives of 1,4-Naphthoquinone. Semantic Scholar. Available from: [Link]

-

Chemistry LibreTexts. (2021). 5.7: Visualizing TLC Plates. Available from: [Link]

-

Amrita Virtual Lab. (n.d.). Separation of Amino Acids by Thin Layer Chromatography (Procedure). Available from: [Link]

-

Mohite, P. B., & Pardesi, V. (n.d.). Thin Layer Chromatography of Amino Acids. cr subscription agency. Available from: [Link]

-

An Introduction to Thin Layer Chromatography. (n.d.). Amrita Vishwa Vidyapeetham Virtual Lab. Available from: [Link]

-

TLC Visualization Methods. (n.d.). University of Colorado Boulder. Available from: [Link]

Sources

- 1. academic.oup.com [academic.oup.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. academic.oup.com [academic.oup.com]

- 5. iitg.ac.in [iitg.ac.in]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Chromatography [chem.rochester.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Chemistry Teaching Labs - Visualising plates [chemtl.york.ac.uk]

- 10. theory.labster.com [theory.labster.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. faculty.fiu.edu [faculty.fiu.edu]

Application Note: Flow Cytometry Protocols for Naphthoquinone-Induced Apoptosis Detection

[1]

Introduction: The Naphthoquinone Paradox

Naphthoquinones (NQs)—such as Shikonin, Plumbagin, Juglone, and Menadione —are a class of phytochemicals with potent anticancer properties. However, their utility in drug development is often complicated by their dual nature: they are both pharmacologically active agents and redox-cycling compounds that can interfere with standard fluorescence assays.

The primary mechanism of NQ cytotoxicity involves a "Redox-Cycling Loop." The quinone moiety accepts an electron to form a semiquinone radical, which then transfers that electron to molecular oxygen, generating Superoxide (

-

ROS Overload: Depletion of glutathione (GSH) and oxidation of cardiolipin.

-

Mitochondrial Collapse: Opening of the Mitochondrial Permeability Transition Pore (mPTP) and loss of membrane potential (

). -

Caspase Activation: Release of Cytochrome c, activating Caspase-9 and subsequently Caspase-3.

The Challenge: Many NQs are naturally pigmented (red/orange/yellow) and highly autofluorescent. A standard "kit-based" approach often yields false positives. This guide provides optimized protocols specifically designed to circumvent NQ interference while accurately capturing the kinetics of apoptosis.

Strategic Experimental Design

Before pipetting, you must validate your detection system against the drug's physical properties.

Phase A: Spectral Compatibility Check (Mandatory)

Naphthoquinones often absorb light in the blue-green spectrum (400–500 nm) and may emit fluorescence in the orange/red channels.

-

Step 1: Treat unstained cells with your highest concentration of NQ.

-

Step 2: Run these cells on your flow cytometer.[1]

-

Step 3: Check for signal shift in FITC (ROS/Annexin) and PE/PI channels.

-

If Drug Autofluorescence >

log units: You must wash cells 2x with PBS prior to acquisition or switch to far-red fluorophores (e.g., APC-Annexin V, MitoView 633).

-

Phase B: The "Time-Slice" Strategy

NQs induce rapid ROS generation (within 1–4 hours), while phosphatidylserine (PS) exposure occurs later (6–24 hours).

-

T=1-4h: Measure ROS (DCFH-DA) and

(TMRE/JC-1). -

T=12-24h: Measure Apoptosis (Annexin V) and DNA Fragmentation (Sub-G1).

Visualizing the Mechanism

The following pathway illustrates the causal link between NQ redox cycling and the flow cytometry markers selected for this guide.

Caption: Mechanistic cascade of Naphthoquinone toxicity linking redox cycling to specific flow cytometry checkpoints.

Protocol 1: Oxidative Stress Detection (The Trigger)

Target: Intracellular ROS (Hydrogen Peroxide/Peroxyl radicals) Probe: 2',7'–dichlorofluorescin diacetate (DCFH-DA) Why this probe? It is cell-permeable and non-fluorescent until oxidized by ROS inside the cell.

Materials

-

DCFH-DA Stock: 10 mM in DMSO (Store at -20°C, protect from light).

-

Positive Control: TBHP (tert-Butyl hydroperoxide) or Menadione (100 µM).

-

Assay Buffer: Phenol-red free RPMI or PBS (Phenol red interferes with fluorescence).

Step-by-Step Protocol

-

Cell Seeding: Seed